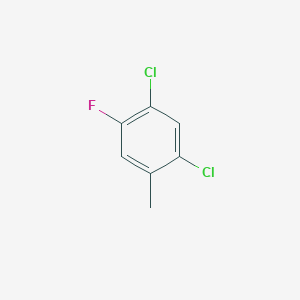

2,4-Dichloro-5-fluorotoluene

描述

Contextualization within Halogenated Aromatic Compound Chemistry

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by one or more halogen atoms (such as chlorine, fluorine, bromine, or iodine) attached to a benzene (B151609) ring. iloencyclopaedia.org These compounds are known for their diverse applications, serving as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of halogen atoms to an aromatic ring can significantly alter its chemical reactivity and physical properties.

2,4-Dichloro-5-fluorotoluene is a prime example of a polyhalogenated aromatic compound, where the presence of both chlorine and fluorine atoms provides a unique reactivity profile. Halogenation is a type of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.org However, the reactivity of halogens in these reactions can vary, and catalysts are often required to activate the halogen to facilitate the substitution. libretexts.org The specific placement of the chloro and fluoro groups on the toluene (B28343) ring in this compound influences its electronic properties and directs subsequent chemical transformations.

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. It serves as a crucial starting material for the production of more complex molecules with applications in various fields, particularly in the pharmaceutical and agrochemical industries.

One of the key transformations of this compound is its conversion to 2,4-dichloro-5-fluorobenzonitrile (B139205). google.com This is often achieved through a process called ammoxidation, where the toluene derivative is reacted with ammonia (B1221849) and oxygen at high temperatures over a catalyst. google.com The resulting benzonitrile (B105546) is a valuable precursor for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. The nitrile group can be further hydrolyzed to form 2,4-dichloro-5-fluorobenzoic acid, another critical intermediate in pharmaceutical synthesis. google.com

Furthermore, this compound can be a precursor to 2,4-dichloro-5-fluorobenzaldehyde (B1272641) through oxidation. smolecule.com This aldehyde, in turn, can be used to synthesize a variety of other organic compounds. The presence of multiple halogen atoms on the aromatic ring allows for selective reactions, where one halogen can be replaced while others remain, offering a high degree of control in multi-step syntheses.

Historical Development and Emerging Research Trajectories

The synthesis of this compound and its derivatives has been a subject of research for several decades. Early methods for its preparation often involved multi-step processes. For instance, one patented method describes the synthesis starting from 3-amino-4,6-dichlorotoluene. google.com Another approach involves the double nuclear chlorination of m-fluorotoluene. google.com

A significant challenge in the production of this compound is the formation of isomeric impurities, such as 2,6-dichloro-3-fluorotoluene, which can be difficult to separate due to similar boiling points. google.com Research has focused on developing more efficient and selective synthetic routes to obtain the desired isomer in high purity. A notable development is the joint ammoxidation of a mixture of this compound and its isomer, followed by the separation of the resulting benzonitriles, which have more distinct physical properties. google.com

Emerging research continues to explore new applications for this compound and its derivatives. The unique electronic properties conferred by the halogen substituents make these compounds of interest in material science for the development of materials with specific optical or electronic characteristics. smolecule.com There is also ongoing research into the biological activities of compounds derived from this compound, with potential applications in medicinal chemistry beyond antibiotics. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 86522-86-3 synquestlabs.comarctomsci.com |

| Molecular Formula | C₇H₅Cl₂F synquestlabs.comavantorsciences.com |

| Molecular Weight | 179.02 g/mol avantorsciences.comscbt.com |

| Boiling Point | 75°C at 14 mbar google.com |

| Melting Point | 23°C google.com |

| Refractive Index (n_D^20) | 1.5278 google.com |

Structure

2D Structure

属性

IUPAC Name |

1,5-dichloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWCOCIEGOAZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374179 | |

| Record name | 2,4-Dichloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86522-86-3 | |

| Record name | 2,4-Dichloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 5 Fluorotoluene and Analogues

Regioselective and Stereoselective Synthesis Approaches

Achieving precise control over the placement of substituents on the aromatic ring is critical in the synthesis of complex molecules. Regioselectivity ensures the desired isomer is formed, which is paramount for biological activity and minimizing purification challenges.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts reaction is a fundamental method for introducing acyl or alkyl groups onto an aromatic ring. In the context of 2,4-dichloro-5-fluorotoluene analogues, it is primarily used to synthesize key precursors like 2,4-dichloro-5-fluorobenzoyl chloride.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from the acylating agent and catalyst, attacks the electron-rich aromatic ring. The substitution pattern is directed by the existing chloro and fluoro substituents.

A specific synthetic pathway is detailed below:

Reaction: 2,4-dichlorofluorobenzene reacts with carbon tetrachloride.

Catalyst: Ferric trichloride (B1173362) (FeCl₃). google.com

Conditions: The mixture is heated to 70°C and maintained for 2 hours. google.com

Intermediate: 2,4-dichloro-5-fluorobenzotrichloride.

Subsequent Transformation: The intermediate is hydrolyzed to produce 2,4-dichloro-5-fluorobenzoic acid, which is then acylated using agents like thionyl chloride to yield 2,4-dichloro-5-fluorobenzoyl chloride. google.com

Table 1: Friedel-Crafts Reaction for 2,4-dichloro-5-fluorobenzoyl chloride Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichlorofluorobenzene | Carbon Tetrachloride | Ferric Trichloride | 2,4-Dichloro-5-fluorobenzotrichloride | 2,4-Dichloro-5-fluorobenzoyl chloride | >88% | google.com |

Halogenation Strategies: Direct and Indirect Fluorination/Chlorination

Direct halogenation of a suitable precursor is a common and straightforward approach to introduce chloro and fluoro groups onto a toluene (B28343) backbone. The synthesis of this compound itself often starts from m-fluorotoluene.

A key industrial method involves the double nuclear chlorination of m-fluorotoluene. google.com This process leads to an isomeric mixture of this compound and 2,6-dichloro-3-fluorotoluene. google.com These isomers have very close boiling points, making their separation by fractional distillation economically inefficient. google.com Consequently, the mixture is often used directly in subsequent reactions, such as ammoxidation. google.com

Indirect methods, such as the Halex reaction (halogen exchange), provide alternative routes. For instance, a process for a related compound, 2,4-dichloro-5-fluoroacetophenone, starts with 3,4-dichloronitrobenzene. This substrate undergoes nucleophilic aromatic substitution with potassium fluoride (B91410) to replace a chlorine atom with fluorine, forming a fluorinated intermediate. google.com This intermediate can then be subjected to further transformations, including chlorination, to achieve the desired substitution pattern. google.com The Halex reaction is particularly effective for aromatic rings activated by electron-withdrawing groups.

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Toluene Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N) bonds. While specific examples for the direct synthesis of this compound via coupling are not prevalent, these methods are widely applied to create analogues and more complex derivatives from fluorinated building blocks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools. For example, a highly effective protocol for the C–O cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using a palladium precatalyst (tBuBrettPhos Pd G3) and a mild base. acs.orgnih.govresearchgate.netox.ac.uk This method demonstrates excellent functional group tolerance and is compatible with a wide range of electron-rich and electron-poor aromatic systems. acs.orgnih.govresearchgate.netox.ac.uk Such a strategy could be employed to synthesize fluorinated aryl ethers from precursors like bromo-dichlorofluorotoluene.

These catalytic cycles typically involve oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation (for C-C coupling) or reaction with an alcohol/amine (for C-O/C-N coupling), and finally, reductive elimination to yield the product and regenerate the catalyst. The choice of ligand is crucial for the efficiency and scope of the reaction.

Table 2: Example of a Palladium-Catalyzed Coupling Reaction for Fluorinated Aromatics

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| C-O Cross-Coupling | (Hetero)aryl bromides, Fluorinated alcohols | tBuBrettPhos Pd G3 / Cs₂CO₃ | Fluorinated Alkyl Aryl Ethers | acs.orgresearchgate.net |

Ammoxidation Reactions for Nitrile Derivatives

The ammoxidation of methyl-substituted aromatics is a vital industrial process for converting a methyl group directly into a nitrile group (-CN). This transformation is particularly relevant for producing 2,4-dichloro-5-fluorobenzonitrile (B139205), a valuable intermediate for pharmaceuticals. google.com

As mentioned previously, the direct chlorination of m-fluorotoluene produces an inseparable mixture of this compound and 2,6-dichloro-3-fluorotoluene. google.com This isomer mixture is subjected to joint ammoxidation in the gas phase. google.com The resulting mixture of benzonitriles can then be separated more readily than the toluene precursors, for example, by distillation or crystallization. google.com

The reaction is carried out at high temperatures (350–550°C) over a specialized catalyst. google.com The catalyst composition is critical for achieving high conversion and selectivity. Vanadium-containing catalysts are efficient at lower temperatures within the range, while catalysts activated with molybdenum (Mo) and bismuth (Bi) may require higher temperatures. google.comcapes.gov.br The process involves reacting the toluene isomers with ammonia (B1221849) and air, often in the presence of steam. google.com

Typical Ammoxidation Reaction Parameters: google.com

Reactants: Mixture of this compound and 2,6-dichloro-3-fluorotoluene, ammonia, air.

Temperature: 350°C to 550°C.

Catalysts: V-containing oxides or Mo-Bi activated catalysts.

Phase: Gas phase.

Products: Mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile (B173952).

Sustainable and Green Chemistry Innovations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, developing catalytic rather than stoichiometric reactions, and improving energy efficiency.

Catalytic Systems for Enhanced Efficiency and Selectivity

Significant efforts have been made to replace traditional, problematic catalysts in Friedel-Crafts reactions, such as stoichiometric amounts of AlCl₃, which generates large quantities of corrosive waste.

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a greener alternative. They are often more stable, easier to handle, and can be separated from the reaction mixture by simple filtration and potentially recycled.

Sulfated Zirconia: This catalyst has proven effective for the acylation of various aromatics, leading to the selective formation of the desired product. rsc.org It operates under heterogeneous conditions, simplifying catalyst removal and reducing waste. rsc.org

Zeolites: Materials like Hβ and HY zeolites, as well as composite zeolite solid super acidic catalysts, have been used to catalyze Friedel-Crafts reactions with high efficiency and selectivity. numberanalytics.compatsnap.com A method for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride uses a composite zeolite catalyst for the reaction between 2,4-dichlorofluorobenzene and carbon tetrachloride, which facilitates sedimentation and improves catalytic activity. patsnap.com

Continuous-Flow Processes: Shifting from traditional batch reactors to continuous-flow systems represents a major process intensification and green chemistry innovation. A continuous-flow process has been developed for the synthesis of an intermediate derived from 2,4-dichloro-5-fluorobenzoic acid. thieme-connect.deresearchgate.net In this system, the benzoic acid is rapidly converted to the highly reactive acyl chloride using bis(trichloromethyl)carbonate, a less toxic solid reagent compared to phosgene (B1210022) or thionyl chloride. thieme-connect.deresearchgate.net This method offers reduced reaction times, lower material consumption, higher yields, and enhanced operational safety. thieme-connect.deresearchgate.net

Table 3: Green Chemistry Innovations in Synthesis

| Innovation | Reaction Type | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Solid Acid Catalyst | Friedel-Crafts Acylation | Sulfated Zirconia | Heterogeneous, Recyclable, Reduced Waste | rsc.org |

| Solid Acid Catalyst | Friedel-Crafts Acylation | Composite Zeolite | Improved Activity, Ease of Separation | patsnap.com |

| Continuous-Flow | Acyl Chloride Formation | Bis(trichloromethyl)carbonate | Reduced Hazard, Higher Yield, Process Safety | thieme-connect.deresearchgate.net |

Solvent Selection and Process Intensification

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. aiche.org Key strategies in this area include:

Continuous Flow Reactors: These reactors, particularly microstructured reactors, offer high throughput and enhanced safety, especially for highly exothermic reactions like bromination. rsc.org They allow for precise control over reaction parameters and can significantly reduce reaction times. rsc.org For instance, photochemical benzylic brominations have been successfully performed in continuous flow mode with residence times as short as 15 seconds. rsc.org

Alternative Energy Sources: The use of ultrasound (sonochemistry) and centrifugal fields (HIGEE technology) can intensify mass transfer operations, which is particularly beneficial for mass-transfer-limited reactions. aiche.org

Solvent-Free Conditions: Eliminating organic solvents reduces environmental impact and simplifies product purification. rsc.org In some photochemical bromination processes, the complete removal of organic solvents has been achieved, leading to a significant reduction in the process mass intensity (PMI). rsc.org

The table below summarizes key aspects of process intensification relevant to the synthesis of halogenated toluenes.

Table 1: Process Intensification Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Continuous Flow Reactors | Utilizes microstructured or tubular reactors for continuous processing. | Enhanced safety, precise control, high throughput, reduced reaction times. rsc.org |

| Alternative Energy Sources | Employs energy sources like ultrasound or centrifugal force. | Intensified mass and heat transfer, beneficial for limited reactions. aiche.org |

| Solvent-Free Reactions | Conducts reactions without the use of organic solvents. | Reduced environmental impact, simplified purification, lower costs. rsc.org |

Waste Minimization and By-product Utilization Strategies

Modern chemical synthesis places a strong emphasis on minimizing waste and utilizing by-products to create more sustainable and economical processes. google.com

Key strategies for waste minimization include:

Catalyst Selection: The use of highly selective catalysts can significantly reduce the formation of unwanted by-products. For example, in the chlorination of m-nitrotoluene, a related process, using a transition metal catalyst increases selectivity and reduces wastewater production compared to other methods.

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and reactant ratios can maximize the yield of the desired product and minimize waste.

Recycling of Reagents and Solvents: In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, excess bis(trichloromethyl)carbonate and the toluene solvent are distilled off and recovered for reuse. chemicalbook.com

A significant challenge in the synthesis of this compound is the co-production of its isomer, 2,6-dichloro-3-fluorotoluene, particularly during the double nuclear chlorination of m-fluorotoluene. google.comgoogle.com These isomers are difficult to separate by fractional distillation due to their very close boiling points. google.com A novel approach to this problem involves the ammoxidation of the isomer mixture to produce the corresponding benzonitriles: 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. google.com This mixture of nitriles can then be more readily separated. google.com

The unreacted dichloro-fluorotoluenes from the ammoxidation process can be separated from the product mixture by steam distillation and subsequently recycled back into the reaction, further minimizing waste. google.com

The table below outlines waste minimization and by-product utilization strategies.

Table 2: Waste Minimization and By-product Utilization

| Strategy | Description | Example Application |

|---|---|---|

| Catalyst Selection | Employing catalysts that favor the desired reaction pathway. | Use of transition metal catalysts in chlorination to enhance selectivity. |

| Process Optimization | Fine-tuning reaction parameters to maximize product formation. | Controlling temperature and reactant ratios in various synthesis steps. |

| Reagent and Solvent Recycling | Recovering and reusing unreacted materials and solvents. | Distillation and recovery of toluene and bis(trichloromethyl)carbonate. chemicalbook.com |

| By-product Conversion | Transforming by-products into useful chemicals. | Ammoxidation of isomeric dichloro-fluorotoluene mixtures to separable benzonitriles. google.com |

| Recycling of Unreacted Starting Materials | Separating and reusing unreacted starting materials. | Recycling of unreacted dichloro-fluorotoluenes after ammoxidation. google.com |

Methodologies for Isomeric Differentiation and Separation

The presence of isomers is a common issue in the synthesis of substituted aromatic compounds, and their separation is crucial for obtaining pure products.

Strategies for the Preparation of Pure Isomers

The synthesis of pure isomers of dichloro-fluorotoluene often involves multi-step processes that introduce functional groups in a specific order to control the regioselectivity of subsequent reactions. While direct synthesis of a single isomer can be challenging, one approach involves the targeted synthesis of a precursor that will lead to the desired isomer.

For instance, the synthesis of related halogenated toluenes often relies on the directing effects of existing substituents on the aromatic ring. In the bromination of 4-fluorotoluene, the methyl group directs bromination to the ortho and para positions, while the fluorine atom has a weaker meta-directing effect. This competition can lead to a mixture of isomers. Achieving a pure isomer often requires a more controlled, multi-step synthetic route.

Advanced Separation Techniques for Dichloro-fluorotoluene Mixtures

As previously mentioned, the direct separation of this compound and its isomer 2,6-dichloro-3-fluorotoluene by fractional distillation is economically inefficient due to their close boiling points. google.com However, after converting the toluene mixture to a mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile, separation becomes more feasible. google.com

Advanced separation techniques for such mixtures include:

Fractional Distillation under Vacuum: This technique can be used to separate the resulting nitrile isomers. For example, under a pressure of 140 mbar, 2,4-dichloro-5-fluorobenzonitrile boils at 170.3°C, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C. google.com This difference in boiling points allows for their separation with purities exceeding 99%. google.com

Crystallization: Seeding a mixture with crystals of one of the desired dichloro-fluorobenzonitriles can induce the crystallization of that isomer, which can then be recovered by filtration. google.com This method is particularly effective for obtaining 2,4-dichloro-5-fluorobenzonitrile. google.com

Chromatography: For analytical and preparative separations of halogenated isomers, chromatographic techniques are highly effective. Gas chromatography (GC) is a suitable method for separating volatile isomers. chromforum.org For liquid phase separations, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those with PFP (pentafluorophenyl) or sterically selective C18 phases, can be employed to resolve isomeric mixtures. chromforum.org Porous graphitic carbon columns are also known for their ability to separate geometric isomers. chromforum.org

The table below details advanced separation techniques.

Table 3: Advanced Separation Techniques

| Technique | Description | Application |

|---|---|---|

| Fractional Distillation (Vacuum) | Separation based on boiling point differences at reduced pressure. | Separation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile. google.com |

| Crystallization | Separation based on differences in solubility and crystal lattice energy. | Isolation of 2,4-dichloro-5-fluorobenzonitrile from an isomeric mixture by seeding. google.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Analytical and preparative separation of dichloro-fluorotoluene isomers. chromforum.org |

| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on differential partitioning between a mobile and stationary phase. | Resolution of halogenated isomers using specialized columns. chromforum.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dichloro 5 Fluorotoluene

Mechanistic Pathways of Key Synthetic Transformations

The synthesis and subsequent transformations of 2,4-dichloro-5-fluorotoluene are characterized by several key mechanistic pathways. A primary route to obtaining related compounds involves the trichloromethylation of a dichlorofluorobenzene precursor, which proceeds through an electrophilic aromatic substitution mechanism. google.com In this reaction, a catalyst, such as ferric trichloride (B1173362), facilitates the generation of an electrophilic species from carbon tetrachloride. This electrophile then attacks the electron-rich aromatic ring of 2,4-dichlorofluorobenzene. The substitution pattern is guided by the directing effects of the existing chloro and fluoro substituents. The resulting 2,4-dichloro-5-fluorobenzotrichloride intermediate can then be hydrolyzed to yield valuable derivatives like 2,4-dichloro-5-fluorobenzoyl chloride. google.comgoogle.com

One of the most significant transformations of this compound is its conversion to 2,4-dichloro-5-fluorobenzonitrile (B139205). This is commonly achieved through a gas-phase process known as ammoxidation. google.com The mechanism involves the reaction of the toluene (B28343) derivative with ammonia (B1221849) and oxygen (typically from the air) at high temperatures, ranging from 350°C to 550°C, over a specialized ammoxidation catalyst. google.com This process converts the methyl group directly into a nitrile group.

Alternative, though sometimes less economical, synthetic routes to key derivatives like 2,4-dichloro-5-fluorobenzonitrile have also been described. These pathways highlight different mechanistic approaches:

From Carboxylic Acid: 2,4-dichloro-5-fluorobenzoic acid can be converted to the corresponding acid chloride using thionyl chloride. Subsequent reaction with ammonia forms the amide, which is then dehydrated with a reagent like phosphorus oxychloride to yield the nitrile. google.com

From Halogenated Precursor: This route involves the bromination of 1,3-dichloro-4-fluorobenzene (B72064) to introduce a bromine atom, followed by a nucleophilic substitution reaction with copper(I) cyanide (a Rosenmund–von Braun reaction) to introduce the nitrile group. google.com

Via Diazotization: A multi-step synthesis starting with 2,4-dichloro-5-fluoronitrobenzene (B1301596) involves reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction with a cyanide salt to install the nitrile functionality. google.com

| Transformation | Starting Material | Key Reagents | Intermediate(s) | Mechanism Type |

| Benzoyl Chloride Synthesis | 2,4-Dichlorofluorobenzene | Carbon tetrachloride, Ferric trichloride, Water | 2,4-Dichloro-5-fluorobenzotrichloride | Electrophilic Aromatic Substitution, Hydrolysis |

| Ammoxidation | This compound | Ammonia, Air, Steam, Catalyst | - | Catalytic Oxidation |

| Nitrile Synthesis (from Acid) | 2,4-Dichloro-5-fluorobenzoic acid | Thionyl chloride, Ammonia, Phosphorus oxychloride | Acid chloride, Acid amide | Acyl Substitution, Dehydration |

| Nitrile Synthesis (Sandmeyer) | 2,4-Dichloro-5-fluoronitrobenzene | Reducing agent, Nitrous acid, Cyanide salt | Aniline derivative, Diazonium salt | Reduction, Diazotization, Sandmeyer Reaction |

Role of Catalysis in Directing Reactivity and Selectivity

In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichlorofluorobenzene and carbon tetrachloride, Lewis acids are essential catalysts. google.compatsnap.comgoogle.com While traditional catalysts like aluminum trichloride (AlCl₃) are effective, they can lead to the formation of byproducts, complicating purification. google.com To address this, more advanced catalytic systems have been developed. The use of a composite zeolite solid superacidic catalyst, for instance, has been shown to improve the reaction, likely by providing a structured acidic environment that favors the desired substitution pattern and minimizes side reactions. patsnap.comgoogle.com

For the ammoxidation of this compound to 2,4-dichloro-5-fluorobenzonitrile, the choice of catalyst is critical for achieving high conversion and selectivity. google.com These catalysts, often complex metal oxide mixtures, must facilitate the multi-step oxidation of the methyl group in the presence of ammonia. The performance of these catalysts is temperature-dependent; for example, catalysts activated with molybdenum and bismuth (MoBi) may require higher temperatures (500°C to 530°C) compared to vanadium (V)-containing catalysts. google.com

Furthermore, in the broader context of dichlorotoluene chemistry, catalysts are crucial for directing chlorination and isomerization reactions. The chlorination of chlorotoluene isomers is often catalyzed by Lewis acids such as AlCl₃, ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), with their catalytic activities for selective chlorination following the order AlCl₃ > FeCl₃ > ZnCl₂. researchgate.net Zeolite catalysts like HZSM-5 have demonstrated high selectivity in the isomerization of dichlorotoluene isomers, such as converting 2,5-dichlorotoluene (B98588) into the more valuable 2,4-dichlorotoluene. nih.govresearchgate.net This highlights the ability of solid acid catalysts to direct molecular rearrangements, a principle applicable to the synthesis and modification of halogenated toluenes. nih.gov

| Reaction Type | Catalyst Type | Specific Example(s) | Function |

|---|---|---|---|

| Friedel-Crafts Trichloromethylation | Lewis Acid / Solid Acid | FeCl₃, AlCl₃, Composite Zeolite | Activates carbon tetrachloride for electrophilic attack. patsnap.comgoogle.com |

| Ammoxidation | Metal Oxide Mixture | V-containing, MoBi-activated | Catalyzes the gas-phase oxidation of the methyl group to a nitrile. google.com |

| Isomerization | Zeolite (Solid Acid) | HZSM-5 | Facilitates rearrangement of dichlorotoluene isomers. researchgate.netnih.gov |

| Chlorination | Lewis Acid | AlCl₃, FeCl₃, SbCl₃ | Activates chlorine for electrophilic aromatic substitution. researchgate.netpatsnap.com |

Understanding Radical and Photochemical Processes

The methyl group of this compound is susceptible to free-radical reactions, particularly under photochemical conditions. wikipedia.org This reactivity is characteristic of alkyl-substituted aromatic compounds. wikipedia.orgucalgary.ca The most common of these reactions is free-radical halogenation, which occurs upon exposure to UV light or at high temperatures. ucalgary.cachemguide.co.uk

The mechanism for this process is a chain reaction consisting of three distinct stages: wikipedia.orgucalgary.cachemguide.co.uk

Initiation: UV radiation provides the energy to cause homolytic cleavage of a halogen molecule (e.g., Cl₂), generating two highly reactive halogen radicals (Cl•). ucalgary.castackexchange.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of the toluene core. This step is kinetically favored because it forms a resonance-stabilized benzylic radical. ucalgary.castackexchange.com This benzylic radical then reacts with another halogen molecule to form the benzyl (B1604629) halide product and a new halogen radical, which continues the chain. ucalgary.ca

Termination: The chain reaction ceases when two radicals combine. This can involve various combinations of radicals present in the reaction mixture. ucalgary.ca

It is crucial to note that under these free-radical conditions, substitution occurs selectively at the benzylic position (the methyl group) rather than on the aromatic ring itself. ucalgary.castackexchange.com Electrophilic aromatic substitution, which would lead to halogenation of the ring, requires different conditions, typically the absence of UV light and the presence of a Lewis acid catalyst. chemguide.co.uk The stability of the intermediate benzylic radical is the key factor driving the selectivity of photochemical halogenation on the alkyl side-chain of toluene and its derivatives. ucalgary.castackexchange.com

Electrophilic and Nucleophilic Substitution Dynamics on the Halogenated Toluene Core

The aromatic ring of this compound possesses a unique reactivity profile shaped by the competing electronic effects of its substituents. The methyl group is weakly activating and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the three halogen atoms (two chlorine, one fluorine) are deactivating due to their inductive electron-withdrawing effects, yet they are also ortho-, para-directors due to resonance effects. This complex interplay of effects governs the dynamics of substitution on the toluene core.

Electrophilic Substitution: The strong deactivating effect of the three halogens makes the aromatic ring of this compound significantly less nucleophilic than toluene itself. Consequently, electrophilic aromatic substitution reactions require harsh conditions. The regiochemical outcome of such a reaction would be dictated by the combined directing effects of all four substituents, making the prediction of a single major product complex. Kinetic studies on simpler systems, such as the sulfonylation of toluene, show that the methyl group strongly directs incoming electrophiles to the ortho and para positions. semanticscholar.org For this compound, the vacant position C-6 is ortho to the methyl group and meta to the C-5 fluorine and C-4 chlorine, while being para to the C-2 chlorine, representing a potential, albeit sterically hindered, site for electrophilic attack.

Nucleophilic Substitution: The electron-deficient nature of the polyhalogenated ring makes it a candidate for nucleophilic aromatic substitution (SNAr). nih.gov SNAr reactions are common for aromatic rings bearing strongly electron-withdrawing groups. nih.govsemanticscholar.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov In this compound, a strong nucleophile could potentially displace one of the halogen atoms. According to Hard and Soft Acids and Bases (HSAB) theory, the reactivity would depend on the nature of the nucleophile and the electrophilic carbon centers. nih.gov Generally, in SNAr reactions, the rate of leaving group departure is I > Br > Cl > F. This suggests that one of the chlorine atoms would be more likely to be displaced than the fluorine atom. The regioselectivity (attack at C-2 vs. C-4) would be determined by the relative stability of the corresponding Meisenheimer intermediate, which is influenced by the ability of the remaining substituents to stabilize the negative charge. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Confirmation and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-dichloro-5-fluorotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the methyl group protons and the aromatic protons give rise to distinct signals. The integration of these signals confirms the ratio of protons, while their chemical shifts are indicative of the electronic environment. The coupling between adjacent protons (spin-spin splitting) reveals their connectivity.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons present (aliphatic, aromatic, etc.). The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its isomers and related halogenated toluenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ | ~2.3 | ~15-20 | s |

| Ar-H₃ | ~7.3 | ~115-120 (d, JCF) | d |

| Ar-H₆ | ~7.5 | ~130-135 (d, JCF) | d |

| C₁-CH₃ | - | ~135-140 | s |

| C₂-Cl | - | ~130-135 | s |

| C₃-H | - | ~115-120 | d |

| C₄-Cl | - | ~125-130 | s |

| C₅-F | - | ~155-160 (d, JCF) | d |

| C₆-H | - | ~130-135 | d |

Note: Predicted values are based on structure-property relationships and data from similar compounds. 's' denotes singlet, 'd' denotes doublet, and JCF refers to carbon-fluorine coupling constants.

¹⁹F NMR is a highly sensitive technique specifically for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is highly dependent on its position on the aromatic ring and the nature of the adjacent substituents. The large chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments. Furthermore, the coupling of the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei provides valuable structural information. The ¹⁹F NMR spectrum of this compound is expected to show a single signal, likely a doublet of doublets due to coupling with the two aromatic protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational modes include C-H stretching of the methyl group and aromatic ring, C=C stretching of the aromatic ring, and the characteristic C-Cl and C-F stretching vibrations.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1250 | 1100-1250 |

| C-Cl Stretch | 700-850 | 700-850 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would show characteristic losses of methyl, chlorine, and fluorine radicals or molecules, aiding in the confirmation of the structure. For the related compound 2,4-dichlorotoluene, the mass spectrum shows a molecular ion peak and significant fragment ions corresponding to the loss of chlorine.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The mass spectrometer then detects and identifies the separated components. This technique is highly effective for identifying and quantifying impurities, including isomers, in the final product. The separation of fluorotoluene isomers by GC can be challenging and may require long capillary columns and optimized temperature programs.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound itself can be challenging, this method is invaluable for confirming the structure of its solid derivatives.

Research has been conducted on the crystal structure of derivatives of this compound, such as ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate. The analysis of such a derivative confirms the substitution pattern on the benzene (B151609) ring, which is derived from the parent this compound. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering unambiguous proof of the molecular structure.

Table 3: Crystallographic Data for a Derivative of this compound

| Parameter | Ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate |

|---|---|

| Chemical Formula | C₁₅H₁₄Cl₂FNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5995(8) |

| b (Å) | 9.9579(9) |

| c (Å) | 10.1418(10) |

| α (°) | 113.4900(10) |

| β (°) | 95.8730(10) |

| γ (°) | 96.1610(10) |

Data from the crystal structure of a known derivative, confirming the core structure originating from this compound.

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 5 Fluorotoluene Systems

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For a polysubstituted aromatic ring like 2,4-dichloro-5-fluorotoluene, these calculations reveal how the interplay of electron-withdrawing halogen substituents and the electron-donating methyl group influences the molecule's stability and reactivity.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

These approaches are used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is found. For halogenated toluenes, DFT and ab initio calculations can precisely predict bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, these methods are employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. In a study on the related compound 2-chloro-5-nitrotoluene, calculations using the B3LYP functional with a 6-311++G(d,p) basis set were shown to be effective in predicting its molecular geometry and vibrational spectra. Similar levels of theory are applicable to this compound to elucidate its structural and spectroscopic properties.

| Computational Method | Typical Application for Halogenated Aromatics | Reference |

| Hartree-Fock (HF) | Initial geometry optimization, provides a baseline for more advanced methods. | |

| MP2 (Møller-Plesset) | Incorporates electron correlation for more accurate energy calculations. | mdpi.comnih.gov |

| DFT (e.g., B3LYP) | Geometry optimization, frequency calculations, electronic property analysis. | nih.gov |

| CCSD(T) | High-accuracy "gold standard" for single-point energy calculations on optimized geometries. | nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For halogenated aromatic compounds, the distribution and energies of these orbitals are heavily influenced by the substituents. In this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to toluene (B28343), while also affecting the orbitals' spatial distribution across the aromatic ring. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

| Parameter | Significance in Chemical Reactivity |

| HOMO Energy | Correlates with electron-donating ability (nucleophilicity). Higher energy indicates a stronger electron donor. |

| LUMO Energy | Correlates with electron-accepting ability (electrophilicity). Lower energy indicates a stronger electron acceptor. |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher polarizability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions are relatively neutral.

For this compound, an MEP map would be expected to show negative potential localized around the electronegative fluorine and chlorine atoms. Conversely, regions of positive potential would likely be found around the hydrogen atoms of the methyl group. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen and halogen bonding, which are critical in supramolecular chemistry and biological systems. mdpi.comnih.gov

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. scielo.br By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy structure along the reaction coordinate and its characterization is essential for calculating the activation energy, which governs the reaction rate.

For reactions involving halogenated aromatic compounds, such as nucleophilic aromatic substitution or electrophilic attack, computational methods can be used to:

Propose Reaction Pathways: Different possible mechanisms can be modeled to determine the most energetically favorable route.

Locate Transition States: Algorithms are used to find the specific geometry of the transition state connecting reactants and products.

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy (ΔE‡), allowing for the prediction of reaction kinetics. rsc.org

For instance, DFT calculations have been used to study the degradation pathways of toluene, identifying key bond-breaking steps and subsequent reactions with radicals. mdpi.com A similar approach applied to this compound could predict its reactivity in various chemical environments, such as its susceptibility to oxidation or its behavior in synthetic reactions.

Ligand-Protein Interactions and Molecular Docking Simulations for Functional Prediction (relevant to its derivatives' applications)

While this compound is primarily a synthetic intermediate, its structural motif is incorporated into larger molecules designed for biological activity, particularly in the pharmaceutical industry. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. pensoft.netnih.gov This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug and its target.

Derivatives containing the 2,4-dichloro-5-fluorophenyl group can engage in various interactions within a protein's binding pocket. The halogen atoms can participate in specific non-covalent interactions that enhance binding affinity:

Halogen Bonding: A halogen atom can act as a Lewis acid, interacting favorably with Lewis bases like the oxygen atoms of carbonyl groups in the protein backbone. soci.org

Multipolar Interactions: Orthogonal multipolar interactions between a C-F bond and a carbonyl group (C–F···C=O) can significantly contribute to binding affinity. soci.orgacs.org

Hydrophobic Interactions: The aromatic ring itself can form favorable hydrophobic and π-stacking interactions with protein side chains.

Molecular dynamics (MD) simulations can further refine the results from molecular docking. nih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more detailed understanding of the stability of the interactions and the conformational changes that may occur upon binding. nih.gov These computational techniques allow for the rational design of more potent and selective drug candidates based on the structural framework provided by this compound and its derivatives. nih.govacs.org

| Interaction Type | Description | Importance in Drug Design |

| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom (O, N). | Major contributor to binding specificity and affinity. |

| Halogen Bond | Non-covalent interaction between a halogen atom (Cl, Br, I) and a Lewis base. | Enhances binding affinity and selectivity. soci.org |

| Hydrophobic Interaction | Favorable interaction between nonpolar groups in an aqueous environment. | Key for ligand recognition and binding in nonpolar pockets. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the ligand-protein complex. |

| Multipolar C-F Interaction | Favorable interaction between a C-F bond and a backbone carbonyl group. | Can significantly improve binding affinity of fluorinated ligands. acs.org |

Applications of 2,4 Dichloro 5 Fluorotoluene As a Key Synthetic Precursor

Synthesis of Fluorinated Benzoic Acid and Benzoyl Chloride Derivatives

A primary application of 2,4-dichloro-5-fluorotoluene lies in its conversion to valuable fluorinated benzoic acid and benzoyl chloride derivatives. These compounds are pivotal precursors for numerous industrial products.

The synthesis of 2,4-dichloro-5-fluorobenzoic acid can be achieved through the oxidation of this compound. One documented method involves the acylation of 2,4-dichlorofluorobenzene to form 2,4-dichloro-5-fluoro-acetophenone, which is then oxidized using a sodium hypochlorite (B82951) solution to yield the desired benzoic acid. google.com

More directly, 2,4-dichloro-5-fluorobenzoyl chloride can be synthesized from related starting materials through a Friedel-Crafts reaction. For instance, 2,4-dichlorofluorobenzene can be reacted with carbon tetrachloride in the presence of a catalyst like ferric trichloride (B1173362) or aluminum chloride to produce 2,4-dichloro-5-fluorobenzotrichloride. google.com This intermediate is then hydrolyzed to yield 2,4-dichloro-5-fluorobenzoic acid, which can be subsequently treated with a chlorinating agent such as thionyl chloride to afford 2,4-dichloro-5-fluorobenzoyl chloride. google.com An alternative one-pot synthesis involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride using a composite zeolite solid super acidic catalyst, followed by hydrolysis to directly obtain 2,4-dichloro-5-fluorobenzoyl chloride. google.compatsnap.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2,4-Dichlorofluorobenzene | 1. Acetyl chloride, AlCl₃ 2. Sodium hypochlorite | 2,4-Dichloro-5-fluoro-acetophenone | 2,4-Dichloro-5-fluorobenzoic acid | google.com |

| 2,4-Dichlorofluorobenzene | 1. CCl₄, FeCl₃ 2. Hydrolysis 3. Thionyl chloride | 2,4-Dichloro-5-fluorobenzotrichloride | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| 2,4-Dichlorofluorobenzene | 1. CCl₄, Composite zeolite solid super acidic catalyst 2. Hydrolysis | 2,4-Dichloro-5-fluorobenzotrichloride | 2,4-Dichloro-5-fluorobenzoyl chloride | google.compatsnap.com |

Preparation of Halogenated Benzonitrile (B105546) Compounds

This compound is a key starting material for the production of 2,4-dichloro-5-fluorobenzonitrile (B139205). This transformation is typically accomplished through a process known as ammoxidation. In this reaction, a mixture of this compound, ammonia (B1221849), and air (and sometimes steam) is passed over a catalyst at elevated temperatures (350°C to 550°C). google.com This process converts the methyl group of the toluene (B28343) into a nitrile group.

A significant challenge in the synthesis of this compound is the co-production of its isomer, 2,6-dichloro-3-fluorotoluene. As these isomers can be difficult to separate, the mixture is often subjected to ammoxidation together. The resulting mixture of benzonitriles, 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile (B173952), can then be separated more readily by methods such as fractional distillation or crystallization. google.com

| Reactants | Catalyst | Temperature | Products | Separation Method | Reference |

| This compound (and its isomer), ammonia, air, steam | Ammoxidation catalyst | 350-550°C | 2,4-Dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile | Fractional distillation or crystallization | google.com |

Role in the Elaboration of Heterocyclic Systems (e.g., Pyrimidines and Quinolines from related precursors)

While direct synthesis from this compound is not explicitly detailed in the provided context, its derivatives are instrumental in the synthesis of various heterocyclic systems. The chemical architecture of this compound is closely related to precursors used for pyrimidines. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) is a highly versatile intermediate for creating a variety of bioactive molecules. nbinno.com The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. nbinno.com This reactivity is crucial for the synthesis of kinase inhibitors and other pharmaceutical agents. nbinno.comchemicalbook.com

The synthesis of 2,4-dichloro-5-fluoropyrimidine itself often starts from 5-fluorouracil, which is treated with a chlorinating agent like phosphorus oxychloride. google.comgoogle.com

Similarly, derivatives that can be conceptually linked to this compound are used in the synthesis of quinolines. The construction of the quinoline (B57606) ring system can be achieved through various methods, such as the Friedländer synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.orgnih.gov The specific substitution pattern of precursors derived from this compound can be used to generate highly substituted and functionally diverse quinoline derivatives.

Utility in the Construction of Biaryl and Substituted Biphenyl (B1667301) Structures

The halogen atoms on this compound and its derivatives make them suitable substrates for cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds and the construction of biaryl structures. The Suzuki-Miyaura coupling, for example, is a widely used palladium-catalyzed reaction for the synthesis of biphenyl derivatives. acs.org In this reaction, an aryl halide (such as a derivative of this compound) is coupled with an arylboronic acid.

The presence of multiple halogen atoms on the aromatic ring allows for selective or multiple coupling reactions, leading to the synthesis of complex substituted biphenyls. These structures are of significant interest in materials science and medicinal chemistry. The synthesis of new fluorinated biphenyl compounds often utilizes palladium(0)-catalyzed cross-coupling reactions to achieve excellent yields. acs.org

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium(0) complex | Aryl halide (e.g., a derivative of this compound) and an arylboronic acid | Substituted biphenyl | acs.org |

Environmental and Biotransformation Research of Halogenated Toluene Analogues

Microbial Degradation Pathways and Enzymatic Dehalogenation Mechanisms

The microbial degradation of halogenated toluenes is primarily initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. The specific degradation pathway can be influenced by the nature and position of the halogen substituents.

For dichlorotoluene isomers, such as 2,4-, 2,5-, and 3,4-dichlorotoluene, degradation has been observed in bacteria like Ralstonia sp. strain PS12 nih.govresearchgate.net. The initial step involves a dioxygenase-mediated attack on the unsubstituted carbon atoms of the aromatic ring, leading to the formation of dichloromethylcatechols nih.govresearchgate.net. These intermediates are then channeled into a modified ortho-cleavage pathway nih.govethz.ch. The subsequent enzymatic steps involve chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase nih.govresearchgate.net. The dehalogenation can occur at different stages of the pathway. For instance, in the degradation of 2-chlorotoluene, the resulting 3-chloro-4-methylcatechol is poorly dehalogenated, potentially leading to the accumulation of dead-end products researchgate.net. In contrast, 5-chloro-3-methylcatechol, a metabolite of 3-chlorotoluene, undergoes quantitative dehalogenation researchgate.net.

In the case of fluorotoluenes, fungal metabolism often initiates via oxidation of the methyl group to form fluorinated benzoates. These benzoates then undergo ring hydroxylation and are further metabolized to catecholic intermediates nih.gov. Bacterial degradation of 3-fluoro-substituted benzenes by Pseudomonas sp. strain T-12, which possesses a toluene-2,3-dioxygenase, can lead to the formation of the corresponding 2,3-catechols with the simultaneous elimination of the fluorine substituent as inorganic fluoride (B91410) nih.govasm.org. The efficiency of this defluorination is influenced by the steric properties of other substituents on the aromatic ring nih.govasm.org.

Enzymatic dehalogenation is a critical step in the breakdown of these compounds. Dehalogenases catalyze the cleavage of carbon-halogen bonds through various mechanisms, including hydrolytic, reductive, and oxygenolytic reactions nih.govmdpi.com. While enzymes that cleave carbon-chlorine bonds are relatively common, the carbon-fluorine bond is significantly stronger and more challenging to break nih.gov. However, specific fluoroacetate dehalogenases have been identified that can hydrolyze the C-F bond mdpi.comucd.ie. In the context of aromatic compounds, dehalogenation is often a consequence of the action of dioxygenases that create unstable intermediates, leading to the spontaneous elimination of the halogen atom nih.govasm.org.

Table 1: Key Enzymes in the Microbial Degradation of Halogenated Toluene (B28343) Analogues

| Enzyme | Function | Substrate Analogue(s) |

|---|---|---|

| Toluene Dioxygenase | Initial oxidation of the aromatic ring | Toluene, Fluorotoluenes, Dichlorotoluenes |

| Chlorocatechol 1,2-Dioxygenase | Ortho-cleavage of the catecholic ring | Dichloromethylcatechols |

| Chloromuconate Cycloisomerase | Conversion of chloromuconate | Dichloromuconates |

| Dienelactone Hydrolase | Hydrolysis of dienelactones | Dichlorodienelactones |

| Fluoroacetate Dehalogenase | Hydrolytic cleavage of C-F bond | Fluoroacetates |

Identification of Biotransformation Products and Metabolites

The biotransformation of halogenated toluenes results in a variety of intermediate metabolites. The specific products formed depend on the parent compound, the microbial strain, and the enzymatic pathways involved.

In the degradation of dichlorotoluenes by Ralstonia sp. strain PS12, the primary metabolites are dichloromethylcatechols. For example, 2,4-dichlorotoluene is transformed into 3,5-dichloro-4-methylcatechol nih.govresearchgate.net. Subsequent enzymatic reactions lead to the formation of dichloromuconic acids, dichloromuconolactones, and eventually dienelactones nih.govresearchgate.net. The degradation of 2-chlorotoluene can yield 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol researchgate.net.

Fungal biotransformation of isomeric fluorotoluenes by various deuteromycete and ascomycete fungi primarily yields fluorinated benzoates as the initial products of side-chain oxidation nih.gov. Further metabolism can lead to the formation of fluorinated o-cresols and catecholic intermediates nih.gov. For instance, Cunninghamella elegans has been shown to be effective in the biotransformation of various xenobiotics, producing hydroxylated metabolites mdpi.com.

The degradation of 3-fluoro-substituted benzenes by Pseudomonas sp. strain T-12 results in the formation of both fluorinated and defluorinated catechols nih.govasm.org. The ratio of these products is dependent on the other substituent present on the aromatic ring nih.govasm.org.

Table 2: Identified Biotransformation Products of Halogenated Toluene Analogues

| Parent Compound Analogue | Key Metabolite(s) |

|---|---|

| 2,4-Dichlorotoluene | 3,5-Dichloro-4-methylcatechol |

| 2-Chlorotoluene | 3-Chloro-4-methylcatechol, 4-Chloro-3-methylcatechol |

| Fluorotoluenes | Fluorobenzoates, Fluorinated o-cresols |

| 3-Fluorotoluene | 3-Methylcatechol (defluorinated) |

Induction of Catabolic Pathways by Fluorinated Aromatics

The presence of certain chemical compounds can induce the expression of genes encoding the enzymes required for their degradation. This is a crucial regulatory mechanism that allows microorganisms to adapt to the presence of new potential carbon and energy sources.

Fluorinated aromatic compounds have been shown to be effective inducers of catabolic pathways for aromatic hydrocarbon degradation. In Pseudomonas putida F1, which harbors the well-studied tod operon for toluene degradation, various mono- and polyfluorinated aromatic compounds can induce the expression of toluene dioxygenase nih.govumn.edusemanticscholar.org. In some cases, these fluorinated analogues are even better inducers than the natural substrate, toluene nih.govsemanticscholar.org. For example, 1,2,4-trifluorobenzene has been shown to cause significant induction of the tod operon nih.govsemanticscholar.org. This induction is mediated by the TodS sensor kinase, which recognizes the aromatic compound and initiates a signal transduction cascade leading to the transcription of the catabolic genes nih.govsemanticscholar.org.

Interestingly, compounds that are themselves substrates for toluene dioxygenase and undergo defluorination can induce their own metabolism nih.govsemanticscholar.org. This suggests a positive feedback loop where the presence of the fluorinated pollutant triggers the production of the enzymes necessary for its breakdown. This phenomenon has important implications for the bioremediation of sites contaminated with fluorinated aromatic compounds, as the contaminants themselves can stimulate the desired microbial activity.

Future Prospects and Interdisciplinary Research Frontiers

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials. For 2,4-Dichloro-5-fluorotoluene, research is shifting away from traditional methods that may involve harsh reagents or multiple complex steps.

Current synthesis often involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride. patsnap.compatsnap.com While effective, future developments aim to replace such reagents with more environmentally benign alternatives and to improve reaction efficiency through advanced catalysis. The goal is to develop processes that are not only high-yielding but also adhere to green chemistry principles. mdpi.com Sustainable strategies may involve exploring biocatalysis or utilizing novel solvent systems like deep eutectic solvents, which are known for their low toxicity and ease of production. mdpi.com The use of ultrasound (sonochemistry) represents another sustainable approach, as it requires minimal organic solvents and less energy compared to other methods. mdpi.com

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthetic Routes | Sustainable Future Routes |

| Starting Materials | Often petroleum-derived, may involve hazardous reagents (e.g., CCl₄, Br₂). google.com | Focus on renewable feedstocks, less toxic reagents. |

| Catalysts | Conventional Lewis acids (e.g., AlCl₃, FeCl₃). patsnap.comgoogle.com | Advanced catalysts (e.g., zeolites, solid superacids), biocatalysts. patsnap.com |

| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids, deep eutectic solvents). patsnap.commdpi.com |

| Energy Input | Often requires high temperatures and pressures. | Energy-efficient methods (e.g., sonochemistry, microwave irradiation). mdpi.com |

| Waste Generation | Can produce significant by-products and waste streams. | High atom economy, focus on waste reduction and recycling. rsc.org |

| Process Steps | Can involve multiple, discrete steps. google.com | Telescoped or one-pot reactions to improve step economy. |

Research efforts are directed at designing catalysts that are not only highly active and selective but also easily separable and reusable, contributing to a circular economy model within chemical production.

Integration of Continuous Flow Chemistry for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, heat management, and product consistency. Continuous flow chemistry offers a transformative solution to these issues. Unlike traditional batch processing, which involves discrete reaction steps in large vessels, flow chemistry utilizes a continuous stream of reactants passing through a network of tubes or microreactors. nih.gov

This technology is particularly advantageous for reactions common in the synthesis of halogenated compounds, which can be highly exothermic and fast. researchgate.net Flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of runaway reactions. nih.govstolichem.com This enhanced control leads to higher yields, improved product purity, and greater process safety.

Table 2: Batch Processing vs. Continuous Flow for this compound Synthesis

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Scalability | Complex; requires re-optimization and revalidation at each scale. seqens.com | Seamless scaling by "numbering up" (running reactors in parallel) or extending operation time. stolichem.comseqens.com |

| Safety | Higher risk of thermal runaway with large reaction volumes. | Excellent heat dissipation minimizes risks; smaller volumes of hazardous materials at any given time. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. ucc.ie | Superior transfer properties ensure uniform reaction conditions. nih.gov |

| Product Consistency | Potential for batch-to-batch variability. | High lot-to-lot consistency due to stable, controlled conditions. researchgate.net |

| Process Footprint | Requires large, multipurpose reactors. lonza.com | Compact, miniaturized production assets ("mini-monoplants"). lonza.com |

| Automation | More complex to fully automate. | Easily integrated with in-line analytical tools for real-time monitoring and control. |

For the industrial production of this compound, integrating flow chemistry could lead to lower production costs, reduced solvent and water usage, and a smaller manufacturing footprint. researchgate.net The ability to telescope multiple reaction steps without intermediate purification further streamlines the process, marking a significant step towards more efficient and safer chemical manufacturing. illinois.edu

Application of Artificial Intelligence and Chemoinformatics in Reaction Discovery

Machine learning models can further optimize a chosen synthetic route by predicting the ideal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize by-products. mdpi.com This in silico optimization significantly reduces the need for extensive, time-consuming laboratory experiments. preprints.org

Table 3: Roles of AI and Chemoinformatics in the Synthesis of this compound

| Application | Description | Potential Impact |

| Retrosynthetic Analysis | AI algorithms deconstruct the target molecule to propose multiple synthesis pathways. preprints.orgbiopharmatrend.com | Accelerates the identification of novel and more efficient manufacturing routes. |

| Reaction Outcome Prediction | Machine learning models predict the likely products and yields of a reaction based on reactants and conditions. drugtargetreview.com | Reduces experimental failures and avoids synthetic "dead ends." biopharmatrend.com |

| Condition Optimization | AI systems suggest optimal reaction parameters to maximize yield and purity. technologynetworks.com | Lowers development costs and time by minimizing the number of required lab experiments. |

| Property Prediction | Chemoinformatics tools predict physicochemical properties and potential reactivity of intermediates and the final product. researchgate.netchemrxiv.org | Aids in designing safer processes and anticipating potential challenges in purification and handling. |

| Automated Synthesis | AI can be integrated with robotic platforms to autonomously execute and optimize syntheses in real-time. pharmafeatures.com | Enables high-throughput screening of reaction conditions and accelerates process development. |

Chemoinformatics also plays a crucial role in understanding the molecule's reactivity. By calculating quantum mechanical properties, it is possible to predict how this compound and its precursors will behave in a reaction, providing insights that guide the development of safer and more efficient processes. chemrxiv.orgnih.gov

Exploration of Novel Reactivity Modalities for Advanced Material Synthesis

While this compound is primarily used as an intermediate, its unique substitution pattern—featuring chloro, fluoro, and methyl groups on an aromatic ring—presents opportunities for its use as a building block in advanced materials. The strategic incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, binding affinity, and thermal stability. researchgate.net

Future research could explore the reactivity of its functional groups to create novel polymers, coatings, and other functional materials. The C-Cl and C-F bonds offer distinct reactivities for cross-coupling reactions, while the methyl group can be functionalized to introduce other chemical moieties.

Table 4: Potential Reactivity for Advanced Material Synthesis

| Functional Group | Potential Reaction Type | Resulting Material Class | Potential Application |

| Aromatic C-Cl Bonds | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Conjugated polymers, functionalized aromatics | Organic electronics, advanced coatings |

| Methyl (CH₃) Group | Free-radical halogenation, oxidation | Benzyl (B1604629) halides, benzoic acid derivatives | Polymer initiators, monomer synthesis |

| Aromatic Ring | Electrophilic aromatic substitution, metalation | Further functionalized aromatic compounds | Specialty chemicals, liquid crystals |

| Overall Structure | Polycondensation, polymerization | Fluorinated polyarylethers, polyesters | High-performance plastics, thermally stable materials |

The exploration of these novel reactivity modalities could lead to the development of materials with unique properties, such as enhanced thermal resistance, chemical inertness, or specific optical and electronic characteristics, driven by the presence of the fluorine and chlorine atoms. This frontier represents a shift from viewing this compound merely as an intermediate to recognizing its potential as a valuable monomer or synthon in materials science.

常见问题

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-fluorotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, chlorination of fluorotoluene derivatives using sodium hypochlorite in solvents like 1,4-dioxane (or similar polar aprotic solvents) under controlled temperatures (60–80°C) can yield the target compound. Reaction parameters such as stoichiometry, temperature, and solvent polarity significantly affect regioselectivity and yield. Gas chromatography (GC) or HPLC should be used to monitor reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For instance, ¹⁹F NMR can distinguish fluorine substituents in different positions. Computational methods like Density Functional Theory (DFT/B3LYP) with the 6-31++G(d,p) basis set can predict vibrational frequencies and electronic properties, which align with experimental IR and Raman spectra .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 1–3 months, analyzed via GC-MS, can identify decomposition byproducts. The compound is sensitive to hydrolysis in acidic/basic conditions due to the electron-withdrawing substituents, necessitating storage in inert, anhydrous environments .

Advanced Research Questions

Q. How do computational methods explain the electronic effects of substituents in this compound?

- Methodological Answer : DFT/B3LYP calculations with the 6-31++G(d,p) basis set can map molecular electrostatic potentials (MEPs) and frontier orbitals. For example, chlorine and fluorine substituents induce electron-deficient aromatic rings, affecting reactivity in electrophilic substitution. Solvent effects (via PCM models) further refine predictions of dipole moments and charge distribution .

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent proximity in halogenated toluenes?

- Methodological Answer : Contradictions in NMR chemical shifts (e.g., overlapping peaks) require advanced techniques like 2D NMR (COSY, HSQC) to assign signals. For fluorine-containing analogs, coupling constants (²J/³J) and computational NMR prediction software (e.g., ACD/Labs) can clarify assignments. Iterative analysis of synthetic intermediates also helps validate assignments .

Q. What mechanistic insights govern the nitration of this compound to produce nitro derivatives?